molecular formula C10H14BClN2O2 B1603403 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine CAS No. 1009378-52-2

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

Cat. No. B1603403
CAS RN: 1009378-52-2
M. Wt: 240.5 g/mol
InChI Key: OBTWHVVHJBRISW-UHFFFAOYSA-N
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Description

“2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine” is a chemical compound . It is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .


Synthesis Analysis

The synthesis of this compound has been discussed in several papers . The synthesis process typically involves cross-coupling reactions .


Molecular Structure Analysis

The molecular formula of this compound is C12H14BClF3NO2 . The structure of the compound has been studied using various techniques, including DFT .


Chemical Reactions Analysis

This compound is involved in various chemical reactions, including cross-coupling reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 307.50 g/mol . Other physical and chemical properties include a refractive index of n20/D 1.471 (lit.), a boiling point of 81.5-82°C/13mmHg (lit.), and a density of 1.149 g/mL at 25°C (lit.) .

Scientific Research Applications

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazineyrazinylborane is a versatile reagent with a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including amino acids, peptides, and other organic molecules. In addition, it has been used as a catalyst for the synthesis of polymers, as a reagent for the synthesis of heterocyclic compounds, and as a reagent for the synthesis of dyes. Furthermore, it has been used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds.

Advantages and Limitations for Lab Experiments

The main advantages of using 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazineyrazinylborane in laboratory experiments are its relatively low cost and ease of synthesis. It is also a versatile reagent that can be used in a wide range of synthetic processes. However, it is important to note that it is a volatile compound and should be handled with care. In addition, it is important to ensure that the reaction is conducted in a polar aprotic solvent such as DMSO in order to prevent the formation of undesired side products.

Future Directions

Due to its versatility and potential applications in the fields of medicine, agriculture, and materials science, there are numerous potential future directions for the use of 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazineyrazinylborane. These include the development of new synthetic processes for the synthesis of pharmaceuticals and other biologically active compounds, the development of new catalysts for the synthesis of polymers, and the development of new reagents for the synthesis of heterocyclic compounds. In addition, further research into the biochemical and physiological effects of 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazineyrazinylborane could lead to new insights into its potential applications in the fields of medicine and agriculture.

properties

IUPAC Name

2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-13-6-8(12)14-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTWHVVHJBRISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590536
Record name 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1009378-52-2
Record name 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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